molecular formula C10H6FN3S B15202669 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile

Cat. No.: B15202669
M. Wt: 219.24 g/mol
InChI Key: YTHSHJNAUOGTBG-RMKNXTFCSA-N
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Description

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) is a heterocyclic compound that features a benzothiazole ring fused with an acrylonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

The synthesis of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and 2-fluoroacrylonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and fused heterocycles.

Scientific Research Applications

3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The fluoroacrylonitrile moiety can enhance the binding affinity of the compound to its targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) include:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: A compound with potent antibacterial properties.

    N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: A derivative with significant anti-tubercular activity

The uniqueness of this compound) lies in its combination of the benzothiazole ring with the fluoroacrylonitrile moiety, which imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H6FN3S

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-amino-3-(1,3-benzothiazol-2-yl)-2-fluoroprop-2-enenitrile

InChI

InChI=1S/C10H6FN3S/c11-6(5-12)9(13)10-14-7-3-1-2-4-8(7)15-10/h1-4H,13H2/b9-6+

InChI Key

YTHSHJNAUOGTBG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)N

Origin of Product

United States

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